molecular formula C8H7Cl2NO2 B1426357 Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate CAS No. 1039037-66-5

Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate

Cat. No.: B1426357
CAS No.: 1039037-66-5
M. Wt: 220.05 g/mol
InChI Key: UQGCQTYKUJHQPF-UHFFFAOYSA-N
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Description

Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate is a high-value chemical intermediate designed for research applications. This compound features a pyridine ring system that is differentially substituted with chlorine atoms and a carboxylate ester, making it a versatile precursor in organic and medicinal chemistry. Its primary research value lies in its application as a building block for the synthesis of more complex molecules. The presence of the dichloro pattern is a common motif in the development of pharmaceutical candidates, drawing parallels to compounds like the dichloropyridine-based intermediate used in the synthesis of 5,6-dichloronicotinic acid . The ester group offers a handle for further functionalization, for instance through hydrolysis to carboxylic acids or amidation, while the chlorine atoms can be selectively displaced in nucleophilic aromatic substitution reactions to create a diverse array of derivatives. Based on the physical properties of closely related esters such as methyl 5,6-dichloropyridine-3-carboxylate, this compound is expected to have a relatively high boiling point and density, characteristics that are important for planning its handling and use in reactions . As a research chemical, it is imperative to handle this material with appropriate safety precautions. Structurally similar compounds require the use of personal protective equipment and adequate engineering controls, as they may be harmful upon contact or inhalation and could pose environmental hazards . This product is intended for use in laboratory-scale research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the specific Material Safety Data Sheet (MSDS) for detailed safety and handling information prior to use.

Properties

IUPAC Name

methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCQTYKUJHQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039037-66-5
Record name methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate typically involves the chlorination of 2-methylpyridine followed by esterification. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 6 positions. This is followed by the esterification of the resulting dichloropyridine with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: It can be oxidized to form more complex pyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of methyl 5,6-dichloro-2-methylpyridine-3-amine or corresponding alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics allow for modifications that enhance bioactivity and target specificity. The compound's potential as a precursor for various therapeutic agents is being explored in the context of drug discovery.

Case Study: Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, research demonstrated that certain synthesized analogs showed IC50 values below 100 µM against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, indicating promising anticancer properties .

Agricultural Applications

Agrochemical Formulation
The compound is utilized in the formulation of agrochemicals due to its potential herbicidal and fungicidal properties. Its chlorinated pyridine structure contributes to its effectiveness in pest control applications.

Case Study: Herbicidal Activity
Studies have reported that compounds derived from this compound demonstrate significant herbicidal activity. These findings suggest that the compound can be developed into effective agricultural chemicals that enhance crop protection .

Organic Synthesis

Building Block in Organic Chemistry
this compound is a versatile building block in organic synthesis. It can be employed in various reactions to produce complex organic molecules, making it valuable in both academic and industrial settings.

Application Area Details
Medicinal ChemistryPrecursor for active pharmaceutical ingredients; potential anticancer agents
Agricultural ScienceFormulation of herbicides and fungicides
Organic SynthesisBuilding block for complex organic molecules

Mechanism of Action

The mechanism of action of Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Ester Group Functional Groups
Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate Pyridine 5,6-Cl; 2-Me Methyl None
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-<i>b</i>]pyridine-2-carboxylate Furopyridine 5,6-Cl; 3-(Ethoxycarbonylamino) Ethyl Furo ring, Ethoxycarbonylamino
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride Pyridine 6-(MeNHCH2) Methyl Methylamino, Dihydrochloride
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Dihydropyridine 4-Cl; 3-formyl Ethyl Formyl, Dihydro ring
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Pyridine 5,6-OMe Methyl Acrylate

Key Observations :

  • Chlorine vs.
  • Aromatic vs. Dihydro Rings : The fully aromatic pyridine core of the target contrasts with partially saturated dihydropyridine derivatives (e.g., Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate), which may exhibit reduced stability but enhanced conformational flexibility .
  • Ester Group Variations : Methyl esters (target compound) generally hydrolyze faster than ethyl esters under basic conditions, influencing their utility in synthetic pathways .

Physicochemical and Reactivity Comparisons

Key Findings :

  • Melting Points : The tetrahydropyridine derivative in has a relatively high melting point (152–159°C), likely due to crystallinity from bulky substituents (phenyl, thiophenyl) .
  • Solubility: The dihydrochloride salt form of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate enhances aqueous solubility, making it suitable for pharmaceutical applications . In contrast, neutral esters like the target compound are more soluble in organic solvents.
  • Stability: Chlorine substituents in the target compound and Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-<i>b</i>]pyridine-2-carboxylate confer resistance to oxidation but may increase susceptibility to nucleophilic aromatic substitution .

Biological Activity

Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate (MDMC) is a chlorinated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

MDMC has the molecular formula C8_8H7_7Cl2_2NO2_2, characterized by a pyridine ring substituted with two chlorine atoms and a carboxylate group. The compound's structure allows it to engage in various chemical reactions, including nucleophilic substitutions and reductions, which are crucial for its biological interactions.

The biological activity of MDMC is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to various enzymes or receptors, potentially modulating their activity. The precise mechanisms depend on the biological context and the specific targets involved. Research indicates that MDMC may influence pathways related to neurotransmission and metabolic processes due to its structural similarities with other biologically active compounds.

Antimicrobial Activity

Studies have shown that MDMC exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

MDMC has been investigated for its potential as an enzyme inhibitor. In particular, its derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, MDMC was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antibacterial activity .
  • Neuroprotective Effects : Research highlighted in Pharmaceutical Bulletin explored the neuroprotective effects of MDMC derivatives on neuronal cells exposed to oxidative stress. Results showed that these compounds significantly reduced cell death and oxidative damage, suggesting potential applications in neuroprotection .
  • AChE Inhibition : A study focused on various methylpyridine derivatives found that MDMC displayed competitive inhibition against AChE with an IC50_{50} value of 48 nM, making it a candidate for further development as a cognitive enhancer .

Synthesis and Derivative Development

MDMC serves as a versatile intermediate in organic synthesis, allowing for the creation of various derivatives with enhanced biological activities. The following table summarizes some key derivatives and their reported activities:

Derivative Activity Reference
Methyl 5-chloro-2-methylpyridine-3-carboxylateModerate antimicrobial activity
Methyl 5-bromo-2-methylpyridine-3-carboxylateStrong AChE inhibition
Methyl 5-fluoro-2-methylpyridine-3-carboxylateNeuroprotective effects

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving halogenation, esterification, and regioselective functionalization. For example:

Halogenation : Introduce chlorine atoms at the 5- and 6-positions of a pyridine precursor using reagents like POCl₃ or SOCl₂ under reflux (60–80°C, 12–24 h). Monitor progress via TLC or HPLC .

Esterification : React the halogenated intermediate with methanol in the presence of H₂SO₄ or DCC/DMAP as catalysts. Optimize temperature (0–25°C) to minimize hydrolysis side reactions .

Purification : Use recrystallization (MeOH/EtOAC) or column chromatography (silica gel, hexane:EtOAc gradient) to isolate the product. Purity >95% is achievable with iterative solvent optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (CDCl₃) resolves methyl (δ 2.5–3.0 ppm) and ester (δ 3.8–4.2 ppm) groups. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Detect ester C=O stretching (1730 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragment patterns (e.g., loss of COOCH₃ group) for structural validation .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis and photodegradation .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH, 1–4 weeks) with HPLC monitoring. Hydrolysis products (e.g., carboxylic acid derivatives) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during halogenation of pyridine derivatives?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution (EAS) sites based on electron density maps and frontier molecular orbitals .
  • Experimental Validation : Compare experimental vs. computed ¹H NMR shifts of intermediates. For example, meta-directing effects of the methyl group may dominate over steric hindrance .
  • Competitive Reactions : Perform parallel reactions with isotopic labeling (e.g., ³⁶Cl) to track halogenation pathways .

Q. What mechanistic insights explain byproduct formation during esterification?

  • Methodological Answer :
  • Side Reactions : Competing hydrolysis (via trace H₂O) or transesterification (with excess methanol) can generate carboxylic acid or dimethyl ester impurities.
  • Mitigation Strategies :
  • Use molecular sieves to scavenge H₂O during esterification .
  • Optimize stoichiometry (e.g., 1.2 eq. MeOH) and reaction time (<6 h) to suppress side pathways .

Q. How can computational methods predict reactivity in nucleophilic aromatic substitution (SNAr) for this compound?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate Fukui indices (electrophilicity) at the 5- and 6-positions to identify preferred SNAr sites .
  • Solvent Effects : Simulate solvation models (e.g., PCM in DMSO) to assess activation barriers. Polar aprotic solvents enhance leaving-group departure .
  • Case Study : Compare predicted vs. experimental outcomes when substituting Cl with amines or alkoxides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
Reactant of Route 2
Methyl 5,6-dichloro-2-methylpyridine-3-carboxylate

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